Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyridin-3-yl group and an ethyl ester group at the 4-position. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of pyridin-3-yl-substituted piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: Similar structure but with the pyridinyl group at the 4-position instead of the 3-position.
Ethyl piperidine-3-carboxylate: Lacks the pyridinyl group, making it less complex and potentially less biologically active.
Piperidine derivatives: Various piperidine derivatives with different substituents can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-pyridin-3-ylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-8-15(9-6-11)12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQAQABPYFVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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